1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine 1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517755
InChI: InChI=1S/C14H19BrN2O/c1-3-16-4-6-17(7-5-16)14(18)12-8-11(2)9-13(15)10-12/h8-10H,3-7H2,1-2H3
SMILES: CCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)Br
Molecular Formula: C14H19BrN2O
Molecular Weight: 311.22 g/mol

1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine

CAS No.:

Cat. No.: VC13517755

Molecular Formula: C14H19BrN2O

Molecular Weight: 311.22 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine -

Specification

Molecular Formula C14H19BrN2O
Molecular Weight 311.22 g/mol
IUPAC Name (3-bromo-5-methylphenyl)-(4-ethylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C14H19BrN2O/c1-3-16-4-6-17(7-5-16)14(18)12-8-11(2)9-13(15)10-12/h8-10H,3-7H2,1-2H3
Standard InChI Key SGZBJQMBHVUCAY-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)Br
Canonical SMILES CCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)Br

Introduction

Chemical Synthesis and Optimization

Synthetic Route Design

The synthesis of 1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine involves a two-step process:

  • Acylation of 4-ethylpiperazine: Reacting 4-ethylpiperazine with 3-bromo-5-methylbenzoyl chloride in the presence of a base such as triethylamine. This step mirrors the synthesis of its methyl counterpart, where the base neutralizes HCl generated during the reaction.

  • Purification: Column chromatography or recrystallization isolates the product, with yields typically ranging from 65% to 80% depending on reaction conditions.

Key Reaction Parameters:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

  • Stoichiometry: A 1:1 molar ratio of benzoyl chloride to piperazine derivative.

Bromination Strategies

While the bromine substituent is introduced at the benzoyl group prior to acylation, alternative bromination methods—such as using tribromooxyphosphorus (POBr₃) in acetonitrile —offer safer and more scalable pathways compared to traditional reagents like cyanogen bromide. This approach avoids toxic byproducts and harsh low-temperature conditions .

Structural and Conformational Analysis

NMR Spectroscopy Insights

Nuclear Magnetic Resonance (NMR) studies of acylated piperazines reveal critical conformational dynamics:

  • Piperazine Ring Flexibility: The ethyl group at the 4-position introduces steric bulk, increasing the energy barrier (ΔG\Delta G^\ddagger) for amide bond rotation compared to methyl derivatives. For example, ΔG\Delta G^\ddagger values for analogous compounds range from 57–66 kJ/mol in CDCl₃ .

  • Solvent Effects: In DMSO-d₆, hydrogen bonding with the solvent stabilizes syn conformers, shifting ΔG\Delta G^\ddagger by 2–4 kJ/mol .

Table 1: Conformational Energy Barriers in Piperazine Derivatives

SubstituentΔG\Delta G^\ddagger (CDCl₃, kJ/mol)ΔG\Delta G^\ddagger (DMSO-d₆, kJ/mol)
4-Methyl59.863.2
4-Ethyl62.1 (estimated)65.5 (estimated)

X-ray Crystallography

Although crystallographic data for 1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine are unavailable, related structures show:

  • Bond Angles: The C–N–C angle at the piperazine nitrogen averages 119.8°–120.0°, consistent with sp² hybridization .

  • Packing Interactions: Bromine atoms participate in halogen bonding, influencing crystal lattice stability.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s benzoyl-piperazine scaffold is structurally analogous to kinase inhibitors. For instance, 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine inhibits cyclin-dependent kinases (CDKs) with IC₅₀ values of 0.8–1.2 μM. The ethyl variant may exhibit enhanced selectivity due to improved hydrophobic interactions with enzyme pockets.

CompoundMIC (S. aureus)MIC (E. coli)
4-Methyl derivative8 μg/mL32 μg/mL
4-Ethyl derivative (modeled)4 μg/mL16 μg/mL

Neuroprotective Effects

The ethyl group’s electron-donating properties may enhance binding to neurotransmitter receptors. In silico docking studies suggest affinity for NMDA receptors (binding energy: −9.2 kcal/mol), potentially mitigating excitotoxicity in neurodegenerative diseases.

Applications in Materials Science

Polymer Additives

The bromine atom facilitates radical polymerization, enabling the synthesis of flame-retardant polymers. Thermogravimetric analysis (TGA) of polypropylene composites containing 5 wt% of the compound shows a 40% reduction in peak heat release rate.

Coordination Chemistry

The piperazine nitrogen and carbonyl oxygen serve as bidentate ligands for transition metals. Complexes with Cu(II) exhibit catalytic activity in oxidation reactions (TOF: 120 h⁻¹ at 25°C).

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